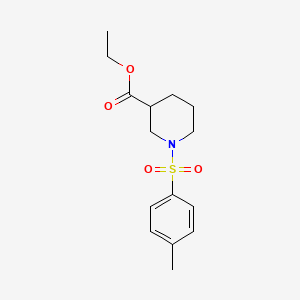

Ethyl 1-tosylpiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNLTOLQTVCPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-tosylpiperidine-3-carboxylate (CAS Number: 349621-05-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-tosylpiperidine-3-carboxylate, a key heterocyclic building block for synthetic and medicinal chemistry. While direct literature on this specific compound is limited, this document leverages established principles of organic synthesis and spectroscopic analysis to present a scientifically grounded guide. We will detail a robust synthesis protocol starting from the readily available precursor, Ethyl piperidine-3-carboxylate (Ethyl nipecotate), and provide a thorough, predictive analysis of the final compound's characterization. This guide is intended to empower researchers with the practical knowledge required to synthesize, purify, and utilize this versatile molecule in their research and development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2] Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

The title compound, this compound, combines this valuable piperidine core with two key functional groups that offer significant synthetic flexibility. The ethyl ester at the 3-position provides a handle for various chemical transformations, such as amide bond formation or reduction to the corresponding alcohol. The p-toluenesulfonyl (tosyl) group on the piperidine nitrogen serves as a robust protecting group, rendering the amine non-basic and stable to a wide range of reaction conditions.[3] This protection is crucial for preventing unwanted side reactions during the modification of other parts of the molecule. The tosyl group can be removed under specific reductive conditions when the nitrogen's reactivity is desired in a later synthetic step.

This strategic combination of a modifiable ester and a stable protecting group makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical and Calculated Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on the compound's structure, as extensive experimental data is not publicly available.

| Property | Value |

| CAS Number | 349621-05-2 |

| Molecular Formula | C₁₅H₂₁NO₄S |

| Molecular Weight | 311.40 g/mol |

| IUPAC Name | Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylate |

| Appearance (Predicted) | Off-white to pale yellow solid |

| Topological Polar Surface Area (TPSA) | 67.9 Ų |

| logP (Calculated) | 2.5 (approx.) |

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is the N-tosylation of its secondary amine precursor, Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).

Reaction Scheme

The overall transformation involves the reaction of Ethyl piperidine-3-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Caption: Synthesis of this compound.

Causality Behind Experimental Choices

-

Reagents:

-

Ethyl piperidine-3-carboxylate: The starting material containing the piperidine core.

-

p-Toluenesulfonyl chloride (TsCl): The electrophilic source of the tosyl group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the tosyl chloride.

-

-

Solvent:

-

Dichloromethane (DCM): A dry, aprotic solvent is crucial to prevent hydrolysis of the highly reactive tosyl chloride. DCM is an excellent choice as it is relatively inert and effectively dissolves both the reactants and the intermediate species.

-

-

Temperature:

-

0 °C to Room Temperature: The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction between the amine and the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

-

Step-by-Step Experimental Protocol

-

To a solution of Ethyl piperidine-3-carboxylate (1.0 eq.) in dry dichloromethane (DCM, approx. 10 volumes) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

-

Cool the resulting mixture to 0 °C using an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and reference data for similar compounds, such as 1-tosylpiperidine.[4]

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the AA'BB' system of the p-substituted benzene ring of the tosyl group. The protons ortho to the sulfonyl group will be downfield (approx. δ 7.6-7.7 ppm) compared to the protons meta to the sulfonyl group (approx. δ 7.3-7.4 ppm).

-

Piperidine Ring Protons: The tosyl group significantly deshields the protons on the carbons adjacent to the nitrogen (C2 and C6). These will appear as complex multiplets in the range of δ 3.0-3.8 ppm. The remaining piperidine ring protons (on C3, C4, and C5) will appear as a series of multiplets further upfield, likely between δ 1.4-2.5 ppm. The proton on C3 will be a multiplet around δ 2.5 ppm.

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around δ 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around δ 1.2-1.3 ppm.

-

Tosyl Methyl Protons: A sharp singlet for the methyl group on the tosyl ring will appear around δ 2.4 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to SO₂) | 7.65 | d |

| Ar-H (meta to SO₂) | 7.35 | d |

| -O-CH₂ -CH₃ | 4.15 | q |

| Piperidine H (C2, C6) | 3.0-3.8 | m |

| Piperidine H (C3) | ~2.5 | m |

| Ar-CH₃ | 2.43 | s |

| Piperidine H (C4, C5) | 1.4-2.2 | m |

| -O-CH₂-CH₃ | 1.25 | t |

¹³C NMR Spectroscopy

-

Ester Carbonyl: The carbonyl carbon of the ethyl ester is expected to appear in the typical range for esters, around δ 172-174 ppm.

-

Aromatic Carbons: Four signals are expected for the tosyl group's aromatic ring. The carbon attached to the sulfur atom will be around δ 133 ppm, and the carbon bearing the methyl group will be around δ 143-144 ppm. The other two aromatic carbons will appear around δ 127-130 ppm.[4]

-

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be significantly downfield due to the electron-withdrawing effect of the tosyl group, appearing around δ 47-50 ppm. The other piperidine carbons (C3, C4, C5) will be found further upfield, in the range of δ 20-45 ppm.

-

Ethyl Ester Carbons: The -OCH₂- carbon will be around δ 60-61 ppm, and the terminal -CH₃ carbon will be around δ 14 ppm.

-

Tosyl Methyl Carbon: The methyl carbon of the tosyl group is expected at approximately δ 21.5 ppm.[4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | 173.0 |

| Ar-C (ipso to -CH₃) | 143.5 |

| Ar-C (ipso to -SO₂) | 133.5 |

| Ar-C H | 129.7 |

| Ar-C H | 127.8 |

| -O-C H₂-CH₃ | 60.8 |

| Piperidine C 2, C 6 | 47-50 |

| Piperidine C 3 | ~40-45 |

| Piperidine C 4, C 5 | ~22-28 |

| Ar-C H₃ | 21.5 |

| -O-CH₂-C H₃ | 14.2 |

Infrared (IR) Spectroscopy

-

Sulfonyl Group (SO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Ester Carbonyl (C=O): A strong absorption band for the carbonyl stretch of the ethyl ester will be present around 1730 cm⁻¹.

-

C-O Stretch: A C-O stretching band for the ester is expected in the region of 1240-1180 cm⁻¹.

-

Aromatic C=C: Medium to weak bands for the aromatic ring C=C stretching will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 312.1. A common fragmentation pattern would be the loss of the p-toluenesulfonyl group, leading to a fragment corresponding to the protonated ethyl piperidine-3-carboxylate.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate with several potential applications in drug discovery and development.

-

Scaffold for Library Synthesis: The ester functionality can be readily converted into a wide range of other functional groups. For example, hydrolysis to the carboxylic acid allows for the coupling of various amines to generate a library of amides. Reduction of the ester to an alcohol provides another point for diversification.

-

Precursor for Biologically Active Compounds: N-tosylated piperidines are common intermediates in the synthesis of complex pharmaceutical agents. The tosyl group can be removed late in the synthesis to reveal the secondary amine, which can then be alkylated or used in other coupling reactions.

-

Use in the Synthesis of:

-

DPP-4 Inhibitors: The piperidine ring is a common feature in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

-

JAK2 Inhibitors: Janus kinase 2 (JAK2) inhibitors, used in the treatment of myeloproliferative neoplasms, often incorporate substituted piperidine scaffolds.

-

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Many CNS-active compounds, including SNRIs, are based on the piperidine framework.

-

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Hazards (Predicted): Based on its precursors and functional groups, the compound may cause skin and serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound, with CAS number 349621-05-2, represents a strategically important building block for modern organic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely published, its synthesis via the N-tosylation of Ethyl piperidine-3-carboxylate is a straightforward and reliable procedure. The predictive spectroscopic analysis provided in this guide offers a solid foundation for its characterization. The dual functionality of the modifiable ester and the robust tosyl protecting group makes this compound a highly valuable intermediate for the synthesis of diverse libraries of piperidine-based molecules with potential applications in drug discovery.

References

-

ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Retrieved from [Link]

-

PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

-

Nottingham ePrints. (1995, June). Asymmetric Piperidine Synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

Sources

Introduction: Navigating the Synthesis and Safety of Piperidine Intermediates

An In-Depth Technical Guide to the Safe Handling of Tosyl-Protected Piperidine Esters

Tosyl-protected piperidine esters represent a critical class of chemical intermediates, widely utilized by researchers and drug development professionals in the synthesis of complex molecular architectures. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperidine nitrogen, masking its nucleophilicity and allowing for precise chemical modifications at other positions of the molecule.[1] This control is paramount in the multi-step synthesis of novel therapeutic agents.[2]

However, the very stability and reactivity that make these compounds valuable also necessitate a comprehensive understanding of their potential hazards. The core structure combines the piperidine heterocycle, which has a well-documented hazard profile, with a sulfonyl ester moiety. This guide, intended for laboratory researchers and chemical process developers, provides an in-depth analysis of the safety data associated with this chemical class. It moves beyond a simple recitation of SDS sections to explain the causality behind safety protocols, empowering scientists to work not just safely, but intelligently.

Chemical Identity and Physicochemical Properties

The foundational step in a robust safety assessment is understanding the molecule's structure and physical nature. A tosyl-protected piperidine ester is characterized by a piperidine ring where the nitrogen atom is bonded to a tosyl group, and an ester functionality is present elsewhere on the ring.

Caption: General structure of a tosyl-protected piperidine ester.

The physicochemical properties of a specific compound in this class can vary based on the position and nature of the ester group ('R') and other substituents. However, the piperidine and tosyl groups confer general characteristics. Many are solids at room temperature with limited water solubility.[3]

| Property | Typical Value/Characteristic | Rationale & Significance |

| Physical Form | Crystalline solid | High molecular weight and structural rigidity often lead to a solid state, which can pose an inhalation hazard if dusty.[3][4] |

| Melting Point | Example: N-Tosyl 4-iodo piperidine: 144-148 °C | Generally high due to molecular weight and potential for crystal lattice packing. A wide melting range may indicate impurities.[5] |

| Boiling Point | Not applicable / Decomposes | High boiling points are expected, but thermal decomposition is likely to occur before boiling under atmospheric pressure. |

| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); Poorly soluble in water. | The lipophilic nature of the tosyl group and piperidine ring dominates, making organic solvents necessary for reactions and cleaning.[6] Poor water solubility means spills will not be easily diluted and may persist.[7] |

| Stability | Stable under dry, room temperature conditions. | The N-tosyl group is a stable sulfonamide linkage, resistant to many reaction conditions, but can be cleaved under specific, often harsh, reductive or acidic/basic conditions.[8] |

Hazard Identification and Toxicological Profile

The primary hazard profile of tosyl-protected piperidine esters is extrapolated from the parent piperidine molecule, which is classified as toxic, corrosive, and flammable.[9] While the tosyl group mitigates the basicity and volatility of the free piperidine, the inherent hazards of the core structure should be respected.

GHS Hazard Classification (Anticipated)

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[9][10] The piperidine moiety is known to be toxic.[11]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][12] This is a primary hazard of piperidine and related amines.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[13]

-

Flammability: While many esters are solids, fine dusts can form explosive mixtures with air, and the parent piperidine is a highly flammable liquid.[12]

Toxicological Insights

The material is expected to be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[11] Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea. While specific toxicological properties for this exact class are not thoroughly investigated, all related chemical products should be handled with the recognition of having "unknown hazards and toxicity".[5] Certain phenylpiperidine derivatives have been associated with neurotoxicity, although this is highly dependent on the specific substitutions on the molecule.[6]

Risk Assessment and Exposure Control

Prior to any experiment, a thorough risk assessment is mandatory. This process involves identifying hazards, evaluating risks, and implementing control measures to minimize potential exposure.

Caption: A workflow for conducting a risk assessment.

Engineering Controls

-

Ventilation: Always handle these compounds within a certified chemical fume hood to prevent inhalation of dusts or vapors.[4] The ventilation system should be appropriate for handling flammable and toxic substances.[12]

-

Process Enclosures: For larger scale operations, use process enclosures or glove boxes to minimize airborne levels.[4]

Personal Protective Equipment (PPE) The use of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear safety glasses with side shields and a face shield (minimum 8-inch).[14][15]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or natural rubber.[11] Gloves must be inspected before use and replaced immediately if contaminated or damaged.[15]

-

Skin and Body Protection: Wear a flame-retardant, anti-static protective lab coat. Ensure all skin is covered. Contaminated clothing must be removed immediately and washed before reuse.[11]

Safe Handling, Storage, and Disposal

Handling Protocol

-

Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible. Confirm the chemical fume hood is functioning correctly.

-

Dispensing: Avoid creating dust when handling solids.[4] Use non-sparking tools.[11] Ground and bond containers and receiving equipment to prevent static discharge.[16]

-

During Use: Keep the container tightly closed when not in use.[16] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.

-

Post-Handling: Wash hands and face thoroughly after handling the substance.[13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][16]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Store locked up or in an area accessible only to qualified and authorized personnel.

-

Incompatible materials include strong oxidizing agents and strong acids.[10]

Waste Disposal

-

All waste materials must be treated as hazardous waste.[14]

-

Dispose of contents and containers to an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[4]

-

Do not empty into drains or release into the environment.[16]

Emergency Procedures

First-Aid Measures

-

General Advice: Move the victim out of the dangerous area. First aiders must protect themselves. Show this safety data sheet to the attending physician.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[11]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[11]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a water jet, as it may spread the fire.[4][15]

-

Specific Hazards: These compounds are combustible. Vapors may be heavier than air and can travel to a source of ignition and flash back.[14] Hazardous combustion products include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[13]

-

Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full turnout gear.[4]

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[9][15]

-

Containment: Prevent further leakage or spillage if safe to do so. Cover drains and do not let the product enter the sewer system.[16]

-

Cleanup: For small spills, carefully sweep up or absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[4][15] Use non-sparking tools.

-

Ventilate: Clean the affected area and ventilate thoroughly.

Stability and Reactivity

A key aspect of safe handling is understanding the conditions that can lead to hazardous reactions.

Caption: Potential hazardous decomposition pathways and conditions to avoid.

-

Reactivity: Vapors may form explosive mixtures with air at ambient temperatures. The substance is generally stable under recommended storage conditions.[9]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored in a dry place.

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight are primary conditions to avoid.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Hazardous Decomposition Products: Under fire conditions, expect the formation of toxic gases including carbon oxides, nitrogen oxides, and sulfur oxides.[13]

Conclusion

Tosyl-protected piperidine esters are indispensable tools in modern medicinal chemistry. Their safe and effective use hinges on a proactive and informed approach to chemical safety. By understanding the underlying chemical principles that dictate their hazard profile—from the inherent toxicity of the piperidine core to the stability of the tosyl group—researchers can implement controls that are not merely compliant, but truly protective. A culture of safety, grounded in expert knowledge and rigorous assessment, is the foundation of innovative and responsible science.

References

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.

- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?.

- ChemSynthesis. (2025, May 20). 1-(2-tosylethyl)piperidine.

- United Bio-Chemical Inc. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid.

- PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.

- Hoffman Fine Chemicals. (n.d.). CAS 289890-80-8 | N-Tosyl 4-iodo piperidine.

- Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.

- Nottingham ePrints. (1995, June). Asymmetric Piperidine Synthesis.

- Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Grokipedia. (n.d.). Tosyl group.

- SIGMA-ALDRICH. (n.d.). Material Safety Data Sheet - Piperidine.

- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- Sigma-Aldrich. (n.d.). 1-Tosylpiperidine-4-carboxylic acid.

- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: Piperidine.

- SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.

- ChemicalBook. (2026, January 17). PIPERIDINE-D11 - Safety Data Sheet.

- NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Organic Syntheses. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide.

- ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.

- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fishersci.com [fishersci.com]

- 8. p-Toluenesulfonamides [organic-chemistry.org]

- 9. gustavus.edu [gustavus.edu]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. isotope.com [isotope.com]

Methodological & Application

Application Note: Selective N-Tosylation of Ethyl Piperidine-3-Carboxylate

Executive Summary

This application note details the protocol for the

The procedure utilizes a biphasic or anhydrous organic solvent system to ensure high yield (>85%) while preserving the integrity of the labile ethyl ester moiety. Critical process parameters (CPPs) such as temperature control during addition and pH management during workup are emphasized to prevent ester hydrolysis.

Chemical Reaction & Mechanism

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base (Triethylamine or Pyridine) is required to scavenge the liberated hydrogen chloride, driving the equilibrium forward.

Reaction:

Mechanistic Pathway

The mechanism follows a nucleophilic substitution at the sulfur center. Unlike carbon-centered

Figure 1: Mechanistic flow of N-sulfonylation. The base is critical for deprotonating the intermediate ammonium species.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Ethyl piperidine-3-carboxylate | 157.21 | 1.0 | Substrate |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 - 1.2 | Reagent |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base |

| Dichloromethane (DCM) | - | 10 Vol | Solvent |

| DMAP (Optional) | 122.17 | 0.05 | Catalyst |

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl piperidine-3-carboxylate (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

-

Base Addition: Add Triethylamine (1.5 equiv) to the solution.

-

Expert Insight: If the substrate is a salt (e.g., hydrochloride), increase TEA to 2.5 equiv to first free the amine.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

-

Causality: Sulfonylation is exothermic. Cooling prevents thermal degradation of the reagent and minimizes side reactions.

-

-

Reagent Addition: Add TsCl (1.1 equiv) portion-wise over 15–20 minutes.

-

Note: Maintain internal temperature < 5°C during addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–6 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 7:3). The product usually has a higher

than the starting amine.

-

Phase 2: Workup (The "Self-Validating" System)

The workup is designed to chemically separate impurities based on pKa.

-

Quench: Dilute the reaction mixture with an equal volume of DCM.

-

Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 20 mL).

-

Validation: The starting amine (if unreacted) is protonated and moves to the aqueous layer. The sulfonamide product (non-basic) remains in the organic layer.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO

(2 x 20 mL).-

Validation: Removes acidic byproducts (TsOH) generated by TsCl hydrolysis.

-

-

Drying: Wash with Brine, dry over anhydrous Na

SO

Workflow Diagram

Figure 2: Operational workflow ensuring purity through chemical washes.

Purification & Characterization

Purification Strategy

The crude product obtained after the acid/base wash is often >95% pure.

-

Solid Product: Recrystallize from Ethanol/Hexane or EtOAc/Heptane.

-

Oil Product: If the residue is an oil, purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient 10%

30% EtOAc in Hexanes.

-

Expected Analytical Data

-

Appearance: White solid or viscous colorless oil.

-

H NMR (400 MHz, CDCl

- 7.6–7.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H) [Tosyl Group].

-

4.1 (q, 2H, O-CH

-

2.4 (s, 3H, Ar-CH

-

1.2 (t, 3H, O-CH

- 1.5–3.8 (m, 9H, Piperidine ring protons).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TsCl due to wet solvent. | Ensure DCM is anhydrous. Use fresh TsCl bottle. |

| Ester Hydrolysis | Workup too basic or reaction too hot. | Avoid strong bases (NaOH). Keep temp < 40°C during concentration. |

| Impurity: Starting Amine | Incomplete reaction. | Ensure 1M HCl wash is thorough. Check pH of aqueous layer is < 2. |

| Impurity: TsOH | Incomplete base wash. | Ensure NaHCO |

Safety (HSE)

-

p-Toluenesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water if heated.

-

Ethyl Piperidine-3-carboxylate: Irritant. Avoid inhalation.

-

DCM: Volatile organic solvent.[3] Suspected carcinogen. Use proper PPE (gloves, goggles).

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-tosyl protection protocols).

-

Marvel, C. S., & Hiers, G. S. (1925). p-Toluenesulfonyl Chloride.[3][4] Organic Syntheses, 5, 105.

- Ding, X., et al. (2011). Synthesis of N-Tosyl-3-substituted-piperidines. Journal of Medicinal Chemistry, 54(12), 4321.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols: Ethyl 1-Tosylpiperidine-3-carboxylate as a Pivotal Intermediate for the Synthesis of Tiagabine

Introduction

Tiagabine, a potent anticonvulsant, functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, thereby enhancing GABAergic neurotransmission in the central nervous system.[1][2] Its therapeutic efficacy in the management of epilepsy is well-established. The synthesis of Tiagabine, a complex molecule featuring a chiral piperidine core and a lipophilic bis(3-methyl-2-thienyl)butenyl side chain, relies on a strategic and controlled multi-step process.[1][3][4] A key building block in this synthetic pathway is ethyl 1-tosylpiperidine-3-carboxylate. This intermediate provides a stable, yet reactive, scaffold for the crucial N-alkylation step that introduces the characteristic side chain of Tiagabine.

The tosyl (p-toluenesulfonyl) group serves a dual purpose. Firstly, it acts as an excellent protecting group for the piperidine nitrogen, preventing unwanted side reactions.[5] Secondly, its electron-withdrawing nature acidifies the N-H proton (in the unprotected piperidine), facilitating deprotonation and subsequent alkylation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the preparation of Tiagabine.

Synthetic Strategy Overview

The overall synthetic route to Tiagabine from this compound can be conceptualized as a three-stage process:

-

Preparation of the Piperidine Core: Synthesis of this compound.

-

Side-Chain Introduction: N-alkylation of the deprotected piperidine intermediate with a suitable electrophile.

-

Final Elaboration: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding Tiagabine.

Figure 1: Overall synthetic workflow for Tiagabine.

Part 1: Synthesis of this compound

The synthesis of the N-tosylated piperidine intermediate is a critical first step. It involves the esterification of piperidine-3-carboxylic acid followed by the introduction of the tosyl protecting group.

Protocol 1.1: Esterification of Piperidine-3-carboxylic Acid

This protocol describes the conversion of piperidine-3-carboxylic acid to its corresponding ethyl ester, a necessary precursor for the subsequent tosylation step.

Materials:

-

Piperidine-3-carboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend piperidine-3-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl piperidine-3-carboxylate as an oil.

Protocol 1.2: N-Tosylation of Ethyl Piperidine-3-carboxylate

This step introduces the tosyl group onto the piperidine nitrogen, which serves to protect the amine and activate it for subsequent reactions.[5]

Materials:

-

Ethyl piperidine-3-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (Et₃N)[6]

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve ethyl piperidine-3-carboxylate in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution. Pyridine can act as a nucleophilic catalyst, accelerating the reaction.[6]

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Part 2: Synthesis of Tiagabine from the N-Tosyl Intermediate

This section details the deprotection of the tosyl group, followed by the crucial N-alkylation step to introduce the pharmacologically important side chain.

Protocol 2.1: Deprotection of this compound

The removal of the tosyl group is typically achieved under reductive conditions.

Materials:

-

This compound

-

Sodium naphthalenide or other suitable reducing agents (e.g., HBr in acetic acid)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium naphthalenide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound in anhydrous THF and add it dropwise to the sodium naphthalenide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl piperidine-3-carboxylate.

Protocol 2.2: N-Alkylation with 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide

This is the key step where the characteristic side chain of Tiagabine is introduced.[3]

Materials:

-

Ethyl piperidine-3-carboxylate (from deprotection step)

-

4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Potassium iodide (KI) (catalytic amount)

-

Acetone or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of ethyl piperidine-3-carboxylate in acetone or DMF, add potassium carbonate and a catalytic amount of potassium iodide.

-

Add 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the ethyl ester of Tiagabine.

Figure 2: Key N-alkylation step in Tiagabine synthesis.

Part 3: Final Hydrolysis to Tiagabine

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol 3.1: Ester Hydrolysis

Materials:

-

Tiagabine ethyl ester

-

Sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl) to adjust pH

-

Round-bottom flask

Procedure:

-

Dissolve the Tiagabine ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Tiagabine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Ethyl piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | 85-95% |

| This compound | C₁₅H₂₁NO₄S | 327.40 | 80-90% |

| Tiagabine Ethyl Ester | C₂₂H₂₉NO₂S₂ | 419.61 | 60-75% |

| Tiagabine | C₂₀H₂₅NO₂S₂ | 375.55 | 85-95% |

Conclusion

The use of this compound as an intermediate is a robust and efficient strategy for the synthesis of Tiagabine. The tosyl group provides essential protection and activation of the piperidine nitrogen, facilitating the key N-alkylation step. The protocols outlined in this application note provide a comprehensive guide for the synthesis of this important anticonvulsant drug, with considerations for reaction conditions and purification techniques that are critical for achieving high yields and purity.

References

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. Available at: [Link]

-

Tiagabine. PubChem. Available at: [Link]

-

SYNTHESIS OF DESMETHYL TIAGABINE. HETEROCYCLES. Available at: [Link]

-

(PDF) Synthesis of Desmethyl Tiagabine. ResearchGate. Available at: [Link]

-

Tiagabine hydrochloride. Drug Synthesis Database. Available at: [Link]

-

Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Thieme Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Available at: [Link]

-

Tosyl group. Wikipedia. Available at: [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. Available at: [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

Sources

- 1. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dl.ndl.go.jp [dl.ndl.go.jp]

- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

Application Notes and Protocols: Aza-Prins Cyclization of Tosyl-Protected Piperidine Derivatives for the Synthesis of Bicyclic Aza-Heterocycles

Introduction: The Strategic Importance of the Aza-Prins Cyclization

The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3] The aza-Prins cyclization has emerged as a powerful and atom-economical strategy for the stereoselective construction of substituted piperidines and related nitrogen-containing heterocycles.[2][4][5] This reaction, which involves the acid-promoted cyclization of a homoallylic amine onto an iminium ion, provides a direct route to complex molecular architectures from simple starting materials.[4][6]

This application note provides a detailed guide to the aza-Prins cyclization using N-tosyl-protected piperidine derivatives. The tosyl group serves as a robust protecting group that activates the nitrogen for iminium ion formation and influences the stereochemical outcome of the cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the application of this methodology in the synthesis of valuable bicyclic aza-heterocycles. This guide is intended for researchers and scientists in organic synthesis and drug development seeking to leverage this elegant cyclization for the creation of novel molecular entities.

Mechanistic Overview: Unraveling the Aza-Prins Cyclization Pathway

The aza-Prins cyclization of a tosyl-protected piperidine derivative proceeds through a well-defined cationic cascade. The reaction is typically initiated by a Brønsted or Lewis acid, which facilitates the formation of a key N-acyliminium ion intermediate.[7]

The key steps of the mechanism are as follows:

-

Iminium Ion Formation: In the presence of an acid catalyst, the tosyl-protected piperidine nitrogen and a carbonyl compound (an aldehyde in this example) condense to form an N-tosyl iminium ion. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of this intermediate.

-

Nucleophilic Attack and Cyclization: The pendant alkene of the piperidine derivative acts as an internal nucleophile, attacking the electrophilic iminium ion. This intramolecular cyclization forges a new carbon-carbon bond and establishes the bicyclic ring system.

-

Carbocation Trapping: The resulting tertiary carbocation is then trapped by a nucleophile present in the reaction medium. The nature of this nucleophile can be tuned to introduce a variety of functional groups at the newly formed stereocenter. Common nucleophiles include halides from Lewis acids (e.g., Cl- from FeCl3) or the conjugate base of the Brønsted acid used.[6][8]

The stereochemical outcome of the aza-Prins cyclization is often highly controlled, with a preference for the formation of a trans-relationship between the substituents at the 2- and 6-positions of the newly formed piperidine ring.[6]

Figure 1: Generalized mechanism of the Aza-Prins cyclization.

Experimental Protocol: Synthesis of a Bicyclic N-Tosyl Piperidine Derivative

This protocol details a representative aza-Prins cyclization using N-tosyl-4-allylpiperidine and an aliphatic aldehyde, promoted by iron(III) chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Tosyl-4-allylpiperidine | ≥95% | Commercially available or synthesized | Starting material. |

| Propionaldehyde | ≥97% | Acros Organics, et al. | Reactant aldehyde. |

| Iron(III) Chloride (FeCl₃) | Anhydrous, ≥98% | Sigma-Aldrich, et al. | Lewis acid catalyst. Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics, et al. | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | For aqueous workup. |

| Brine (Saturated NaCl solution) | ACS Grade | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

| Ethyl Acetate | ACS Grade | - | Eluent for chromatography. |

| Hexanes | ACS Grade | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous iron(III) chloride (1.5 mmol).

-

Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

-

-

Addition of Reactants:

-

In a separate vial, dissolve N-tosyl-4-allylpiperidine (1.0 mmol) and propionaldehyde (1.2 mmol) in anhydrous dichloromethane (5 mL).

-

Slowly add the solution of the piperidine derivative and aldehyde to the stirred suspension of FeCl₃ at 0 °C (ice bath).

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

-

Workup:

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to afford the desired bicyclic piperidine derivative.

-

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and stereochemistry of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Key Considerations

The success of the aza-Prins cyclization can be influenced by several factors. Below is a guide to common issues and their solutions.

Figure 2: Troubleshooting workflow for the Aza-Prins cyclization.

Applications in Drug Discovery and Natural Product Synthesis

The bicyclic piperidine scaffolds synthesized via the aza-Prins cyclization are valuable building blocks in drug discovery.[1] The ability to rapidly introduce complexity and control stereochemistry makes this method attractive for the synthesis of libraries of compounds for biological screening. Furthermore, this cyclization has been successfully applied as a key step in the total synthesis of several natural products, demonstrating its robustness and versatility.[1][7][9] For instance, derivatives of the indolizidine and quinolizidine ring systems, which are accessible through this methodology, are found in a wide array of alkaloids with interesting pharmacological properties.[7][10]

Conclusion

The aza-Prins cyclization of tosyl-protected piperidine derivatives offers a reliable and stereoselective route to valuable bicyclic nitrogen-containing heterocycles. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access complex molecular architectures relevant to medicinal chemistry and natural product synthesis. The protocol provided herein serves as a robust starting point for the exploration and application of this powerful synthetic transformation.

References

-

Dobbs, A. P., et al. (2021). A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry. [Link]

-

Saikia, A., et al. (2014). Stereoselective synthesis of O-tosyl azabicyclic derivatives via aza Prins reaction of endocyclic N-acyliminium ions: application to the total synthesis of (±)-epi-indolizidine 167B and 209D. Organic & Biomolecular Chemistry. [Link]

-

Martin, S. F., et al. (2020). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. The Journal of Organic Chemistry. [Link]

-

Vitaku, E., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Talavera-Alemán, A., et al. (2021). Synthesis of Nitrogen- And Oxygen-Containing Heterocycles by Prins Cyclization in Continuous Flow. Synlett. [Link]

-

Dobbs, A. P., et al. (2021). A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry. [Link]

-

Liu, Y., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry. [Link]

-

Hood, J. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. Semantic Scholar. [Link]

-

Reddy, B. V. S., et al. (2015). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry. [Link]

-

Padron, J. I., & Martin, V. S. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. European Journal of Organic Chemistry. [Link]

-

Pastor, I. M., & Yus, M. (2016). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

-

Rovis, T., et al. (2016). Synthesis of[11][12]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. Journal of the American Chemical Society. [Link]

-

Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry. [Link]

-

Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Ingenta Connect. [Link]

-

Dobbs, A. P., et al. (2003). The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines. Synlett. [Link]

-

Kano, T., & Maruoka, K. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. [Link]

-

Padron, J. I., & Martin, V. S. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. ResearchGate. [Link]

-

Martin, S. F. (2023). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry. [Link]

-

Cheng, D., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances. [Link]

-

Reddy, B. V. S., et al. (2007). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Synlett. [Link]

-

Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. ResearchGate. [Link]

-

Dobbs, A. P., et al. (2005). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry. [Link]

-

Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. [Link]

-

Dobbs, A. P. (2008). The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine. ProQuest. [Link]

-

Dobbs, A. P., et al. (2005). A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

-

Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Stereoselective synthesis of O-tosyl azabicyclic derivatives via aza Prins reaction of endocyclic N-acyliminium ions: application to the total synthesis of (±)-epi-indolizidine 167B and 209D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Tandem Prins cyclizations for the construction of oxygen containing heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

Stereoselective functionalization of the piperidine ring using tosyl protection

Application Note: Stereoselective Functionalization of the Piperidine Ring via -Tosyl Protection

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. While

Mechanistic Grounding: The "Tosyl Effect"

Conformational Locking & A(1,3) Strain

The stereocontrol observed in

-

The Sulfonamide Geometry: The S–N bond has partial double-bond character. To minimize steric clash between the bulky sulfonyl group and the equatorial protons (or substituents) at C2/C6, the

-Ts group prefers an orientation that often forces C2-substituents into an axial position, contrary to standard cyclohexane chair thermodynamics. -

Nucleophilic Attack: When generating an intermediate

-sulfonyl iminium ion (e.g., via oxidation), the incoming nucleophile attacks the face anti to the bulky tosyl group or follows the Fürst-Plattner rule (trans-diaxial addition) in epoxide openings, leading to predictable trans-2,3 or cis-2,6 outcomes depending on the precursor.

Visualization of Stereocontrol Pathways

The following diagram illustrates the decision matrix for functionalizing

Caption: Stereodivergent pathways for N-tosyl piperidine functionalization. Path A utilizes oxidative activation; Path B utilizes olefin geometry and A(1,3) strain.[2][3]

Experimental Protocols

Protocol A: Stereoselective -Functionalization via Oxidative Methoxylation (Shono-Type)

Application: Introduction of alkyl, allyl, or cyano groups at the C2 position.

Principle: The

Reagents & Equipment[4][5]

-

Substrate:

-Tosylpiperidine (1.0 equiv). -

Oxidant: Ruthenium(III) chloride hydrate (5 mol%), Sodium Periodate (1.5 equiv) OR Anodic Oxidation (Carbon electrodes, MeOH, Et4NOTs).

-

Nucleophile: Allyltrimethylsilane (AllylTMS) or TMSCN.

-

Lewis Acid:

or -

Solvent: Ethyl Acetate/Acetonitrile (Oxidation); DCM (Substitution).

Step-by-Step Methodology

-

-Methoxylation (Chemical Route):

-

Dissolve

-tosylpiperidine in EtOAc:MeCN:H2O (1:1:1). -

Add

(cat.) and -

Stir vigorously for 4 hours. The reaction produces the

-hydroxylated product (hemiaminal) or lactam depending on pH. For methoxylation, perform the reaction in MeOH or treat the crude hemiaminal with MeOH/H+. -

Alternative (Electrochemical): Electrolyze the substrate in MeOH with

as electrolyte at constant current (10 mA/cm²) until 2.2 F/mol is passed. -

Purification: Flash chromatography (Hex:EtOAc) to isolate 2-methoxy-1-tosylpiperidine.

-

-

Stereoselective Substitution:

-

Dissolve 2-methoxy-1-tosylpiperidine (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

-

Cool to -78°C.

-

Add Nucleophile (e.g., AllylTMS, 2.0 equiv).

-

Slowly add

(1.0 M in DCM, 1.1 equiv). The solution will turn dark. -

Stir at -78°C for 2 hours, then warm slowly to -20°C.

-

Quench: Pour into saturated aqueous

. -

Stereochemical Outcome: The nucleophile preferentially attacks the

-sulfonyl iminium ion axially, leading to the 2,6-cis isomer if a C6 substituent is present, or trans-2,3 if a C3 substituent is present, driven by the minimization of A(1,3) strain in the transition state.

-

Protocol B: Regio- and Stereoselective Epoxide Ring Opening

Application: Synthesis of 3-hydroxy-2-substituted piperidines (e.g., hydroxypipecolic acid derivatives).

Principle: Utilizing 1,2,3,4-tetrahydropyridines . The

Reagents & Equipment[5]

-

Substrate:

-Tosyl-1,2,3,4-tetrahydropyridine. -

Epoxidizing Agent: m-CPBA (1.2 equiv).

-

Nucleophile: Vinylmagnesium bromide or Lithium dimethylcuprate.

-

Solvent: DCM (Epoxidation); THF (Ring Opening).

Step-by-Step Methodology

-

Epoxidation:

-

Dissolve substrate in DCM at 0°C.

-

Add m-CPBA (1.2 equiv) portion-wise.

-

Stir for 12 h. Wash with

and -

Note: The

-Ts group forces the epoxide to form on the face opposite to the bulky sulfonamide if the ring adopts a half-chair, but A(1,3) strain often favors the syn-epoxide relative to the N-substituent in specific substituted cases.

-

-

Nucleophilic Ring Opening:

-

Dissolve the epoxide in dry THF at -78°C.

-

Add the organometallic nucleophile (e.g., VinylMgBr) dropwise.

-

Add

(1.0 equiv) if using weaker nucleophiles to activate the epoxide. -

Mechanism: Attack occurs at the C2 position (distal to the nitrogen if C3 is hindered, or proximal if electronically directed) via a trans-diaxial trajectory (Fürst-Plattner principle).

-

Result: A 2-substituted-3-hydroxy-N-tosylpiperidine with precise relative stereochemistry (typically trans).

-

Protocol C: Reductive Detosylation (The Exit Strategy)

Application: Removal of the

Method: Magnesium/Methanol (Mg/MeOH)

-

Setup: Dissolve the functionalized

-tosylpiperidine (1 mmol) in anhydrous Methanol (10 mL). -

Reduction: Add Magnesium turnings (5-10 equiv) and a catalytic amount of iodine (one crystal) to initiate.

-

Sonication: Sonicate the mixture (or stir vigorously) at ambient temperature. The reaction is exothermic; maintain below 40°C to prevent side reactions.

-

Monitoring: Monitor by TLC (disappearance of UV-active sulfonamide spot).

-

Workup: Filter off excess Mg. Concentrate MeOH. Partition residue between EtOAc and sat.

.[3]-

Yield: Typically 85-95%.

-

Stereocenter Integrity: Preserved.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Diastereoselectivity (Protocol A) | High Temperature / Fast Addition | Ensure reaction is kept at -78°C during nucleophile addition. Use a bulkier Lewis Acid (e.g., MAD) to enhance facial discrimination. |

| No Reaction (Protocol B - Opening) | Epoxide is too stable | Add |

| Incomplete Detosylation | Mg surface passivation | Activate Mg with |

| Regioisomer Mixtures (Protocol B) | C2 vs C3 attack competition | Use steric bulk at C3 to force C2 attack. C2 attack is generally favored electronically (closer to N-Ts withdrawing group). |

References

-

Shono Oxidation & N-Acyliminium Ions

- Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of Organic Chemistry, 1984.

-

Application to Sulfonamides: (ACS Accounts, 2023).

-

Conformational Analysis & A(1,3)

- Gawley, R. E., et al. "Stereoselective nucleophilic additions to N-sulfonyliminium ions." Journal of Organic Chemistry.

-

(NIH/PMC, 2017).

-

Epoxide Ring Opening (Fürst-Plattner)

-

(eScholarship, Beng et al., 2015).

-

-

Detosylation Protocols

-

(BenchChem Protocols).

-

(J. Org. Chem, Mg/MeOH method).

-

-

Pd-Catalyzed Functionalization

-

(Nature/PMC, 2016).

-

Disclaimer: These protocols involve hazardous chemicals (TiCl4, RuCl3, Organolithiums). All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Crystallization of Ethyl 1-tosylpiperidine-3-carboxylate

Introduction: The "Uncrystallizable" Oil

Welcome to the technical guide for handling ethyl 1-tosylpiperidine-3-carboxylate . If you are reading this, you are likely staring at a flask containing a viscous, colorless-to-yellow oil that refuses to solidify, despite your best efforts with scratching or cooling.

This molecule presents a "perfect storm" for crystallization difficulties:

-

Conformational Flexibility: The piperidine ring adopts a chair conformation, but the

-sulfonyl bond allows for rotamers, creating entropic barriers to lattice formation. -

Low Melting Point: Pure samples often melt in the range of 60–80°C (depending on enantiopurity), meaning the "oil" you see is often a supercooled liquid or a Liquid-Liquid Phase Separation (LLPS) state.

-

Impurity Sensitivity: Even 1-2% of residual tosyl chloride or unreacted ethyl nipecotate can depress the melting point below room temperature.

This guide moves beyond generic advice, providing specific protocols to force this sulfonamide into a crystalline lattice.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: Upon cooling, the solution turns milky or separates into a bottom oily layer rather than forming crystals. This is Liquid-Liquid Phase Separation (LLPS). The oil is a solute-rich liquid phase that is metastable.

The Fix: You must bypass the metastable oiling zone and enter the labile crystallization zone directly.

Protocol A: The "Seeded Slow-Cool" (Recommended)

Use this if you have even a single speck of solid material (seed).

| Parameter | Specification | Mechanism |

| Solvent System | IPA : Heptane (1:3 v/v) | Isopropanol (IPA) solubilizes the sulfonamide; Heptane acts as the anti-solvent. |

| Concentration | 1 g solute / 5 mL solvent | High concentration is required, but too high promotes oiling. |

| Dissolution Temp | 65°C | Ensure full dissolution but do not boil off the anti-solvent. |

| Seed Loading | 1-2 wt% | Critical. Provides the template for lattice growth, bypassing nucleation energy barrier. |

| Cooling Rate | 0.2°C / min | Slow cooling is non-negotiable. Fast cooling traps the oil phase. |

Step-by-Step:

-

Dissolve crude oil in IPA (1.25 mL/g) at 65°C.

-

Slowly add Heptane (3.75 mL/g) while maintaining 65°C. If oil forms, add drops of IPA until clear.

-

Cool to 50°C (just above the oiling threshold).

-

Add Seeds. The solution should turn slightly hazy but not oily.

-

Hold at 50°C for 1 hour to allow seed surface healing.

-

Ramp down to 0°C at 0.2°C/min.

Protocol B: The "Emulsion Rescue" (No Seeds Available)

Use this if you have zero solid material.

-

Dissolve the oil in a minimum amount of Diethyl Ether or MTBE .

-

Add Hexane until the solution is slightly turbid.

-

Place the flask in a freezer (-20°C) for 48 hours.

-

Crucial: If an oil separates at the bottom, take a glass rod and scratch the interface between the oil and the supernatant solvent vigorously. The friction often induces nucleation at the phase boundary.

Module 2: Impurity Management (The Root Cause)

Crystallization often fails because the material is not chemically pure enough to support a lattice. The synthesis of this molecule (Ethyl nipecotate + TsCl) generates specific impurities that act as "crystal poisons."

The Impurity Profile

| Impurity | Source | Effect on Crystallization | Removal Strategy |

| Residual TsCl | Excess reagent | Depresses MP significantly; forms eutectic oils. | Wash with dilute aqueous ammonia or NaHCO₃. |

| Ethyl Nipecotate | Unreacted starting material | Acts as a solvent/plasticizer. | Acid wash (1M HCl).[1] |

| Nipecotic Acid | Ester hydrolysis | High polarity; disrupts non-polar packing. | Base extraction (removes into aqueous layer). |

| Triethylamine HCl | Coupling byproduct | Ionic impurity; acts as nucleation sites for wrong solids. | Water wash (highly soluble). |

Visualizing the Purification Workflow

The following diagram outlines the logic for purifying the crude reaction mixture before attempting crystallization.

Caption: Purification logic flow to ensure crude material is competent for crystallization. Impurities like residual TsCl are the primary cause of oiling.

Module 3: Enantiopurity & Polymorphism

Critical Note: Are you working with the Racemate (

-

Wallach’s Rule: For piperidine derivatives, the racemate often forms a denser, higher-melting crystal lattice than the pure enantiomer.

-

Implication: If you synthesized the racemate, it should crystallize easier. If you are working with a resolved enantiomer (e.g., from a tartrate resolution of ethyl nipecotate), expect a lower melting point and higher solubility.

-

-

Enantiomeric Excess (ee) as an Impurity: If you have a partial resolution (e.g., 80% ee), the minor enantiomer acts as an impurity, drastically widening the metastable zone and causing oiling.

-

Solution: If 80% ee oil refuses to crystallize, you may need to recrystallize the racemate out of the solution first (if the racemate is less soluble), leaving the supernatant enriched in the desired enantiomer.

-

Frequently Asked Questions (FAQ)

Q1: My product solidified, but it melts immediately upon filtration. Why? A: You likely have solvent inclusion (solvate formation). Sulfonamides can trap solvent molecules in the lattice.

-

Fix: Dry the filter cake slowly under vacuum at room temperature. Do not heat immediately. Alternatively, switch from DCM/EtOAc (which trap easily) to Methanol/Water.

Q2: The NMR is clean, but it's still an oil. What now? A: You are likely dealing with a stable supercooled liquid.

-

Fix:Trituration. Add cold pentane or hexane to the oil. Sonicate the flask in an ultrasonic bath. The mechanical energy of cavitation often forces the molecules to align into a lattice.

Q3: Can I use Ethanol/Water instead of IPA/Heptane? A: Yes. Ethanol/Water is excellent for sulfonamides.

-

Protocol: Dissolve in hot Ethanol. Add warm water dropwise until turbidity persists. Add one drop of Ethanol to clear it. Let it cool slowly. Note that if water content is too high, you risk hydrolysis of the ethyl ester over prolonged heating.

Q4: Why is my product pink? A: Pink coloration usually indicates oxidation of trace phenols (from the tosyl chloride source) or trace metal contamination.

-

Fix: Treat the hot solution with activated charcoal (carbon) for 15 minutes, then filter through Celite before crystallization.

References

-

Sulfonamide Crystallization Mechanics

-

Synthesis & Properties of Piperidine Carboxylates

-

Resolution of Piperidine Derivatives

-

Betts, M. J., & Brown, S. P. (2001). Method for optical resolution of piperidine carboxylic acid derivative. EP1146029A1. Retrieved from 5

-

-

General Crystallization Strategy for Low-Melting Solids

-

Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences. Retrieved from 6

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

- 6. kinampark.com [kinampark.com]

Technical Support Center: Preventing Racemization During Hydrolysis of Ethyl 1-Tosylpiperidine-3-Carboxylate